3-(1,1-Dimethyl-3-butenyl)cyclopentanone
Description
3-(1,1-Dimethyl-3-butenyl)cyclopentanone is a cyclopentanone derivative with a branched aliphatic substituent at the 3-position of the five-membered ring. The substituent consists of a 3-butenyl chain (CH₂CH₂CH=CH₂) modified by two methyl groups at the 1-position, resulting in a sterically hindered structure.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(2-methylpent-4-en-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-7-11(2,3)9-5-6-10(12)8-9/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
KRSPPZTZDFXLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1CCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethyl-3-butenyl)cyclopentanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,3-dimethyl-1-butene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the 1,1-dimethyl-3-butenyl group to the cyclopentanone ring.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethyl-3-butenyl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentanone ring or the butenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted cyclopentanone derivatives can be formed.
Scientific Research Applications
3-(1,1-Dimethyl-3-butenyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethyl-3-butenyl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Cyclopentanone Derivatives
Structural and Physical Properties
Table 1: Key Properties of Cyclopentanone Derivatives
Key Observations :
- Volatility: The parent cyclopentanone is highly volatile (boiling point 130.6°C) due to its small size . Substituted derivatives exhibit higher boiling points, with bulkier substituents (e.g., 2-cyclopentyl-cyclopentanone) showing reduced volatility . The target compound’s branched substituent likely results in intermediate volatility, balancing molecular weight and steric effects.
- Conformational Flexibility: Cyclopentanone’s ring puckering (barrier ~3.2–3.6 kcal/mol ) is influenced by substituent position. 3-substituted derivatives (e.g., target compound) may exhibit different conformational preferences compared to 2-substituted analogs like 2-cyclopentyl-cyclopentanone.
Chemical Reactivity and Functional Differences
Reactivity with Nucleophiles
- Parent Cyclopentanone: Reacts as a ketone, participating in nucleophilic additions (e.g., Grignard reactions) and condensations .
- Aliphatic Derivatives (e.g., Target Compound): The branched aliphatic chain may sterically hinder nucleophilic attacks at the carbonyl group, reducing reactivity compared to less hindered analogs like 3-(3-Butenyl)cyclopentanone .
Role in Decomposition Pathways
Cyclopentanone derivatives are used as traps for reactive intermediates. For example, cyclopentanone traps hydroxylamine in acyloxy nitroso compound decompositions, forming oximes . The target compound’s substituent could alter its trapping efficiency due to steric or electronic effects compared to simpler derivatives.
Key Observations :
- Antioxidant Activity: Aromatic derivatives (e.g., curcumin analogs in ) exhibit strong antioxidant capacity due to resonance-stabilized phenolic groups.
- Enzyme Inhibition: Derivatives with aromatic or polar substituents (e.g., 3d in ) show ACE and tyrosinase inhibition. The target compound’s nonpolar substituent may reduce affinity for enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
